![molecular formula C17H19ClN2O2S B14421993 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol CAS No. 80890-06-8](/img/structure/B14421993.png)
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol is a chemical compound with the molecular formula C17H19ClN2OS. It is a member of the phenothiazine class of compounds, which are known for their diverse applications in medicine and industry. This compound is particularly noted for its potential use in scientific research and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol typically involves the reaction of phenothiazine derivatives with chlorinating agents and dimethylaminopropyl groups. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which play a role in its potential therapeutic effects. The compound may also affect enzyme activity and cellular signaling pathways, contributing to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar chemical structure and therapeutic applications.
Promethazine: A phenothiazine compound used primarily as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic properties.
Uniqueness
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a chloro group and a dimethylaminopropyl group contributes to its unique interactions with biological targets and its potential therapeutic effects .
Propiedades
Número CAS |
80890-06-8 |
|---|---|
Fórmula molecular |
C17H19ClN2O2S |
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-1,2-diol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)8-3-9-20-12-10-11(18)4-6-14(12)23-15-7-5-13(21)17(22)16(15)20/h4-7,10,21-22H,3,8-9H2,1-2H3 |
Clave InChI |
JKOVJLXEUAHLQJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=C1C(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


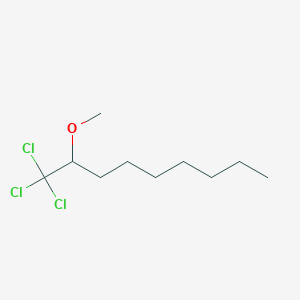
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
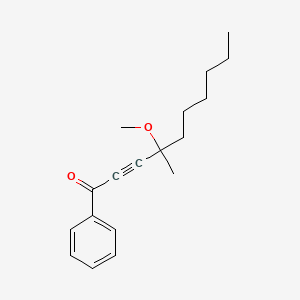
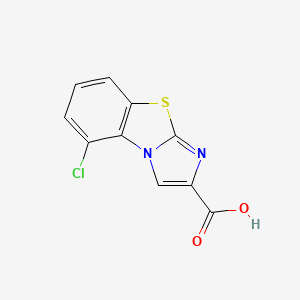
![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)
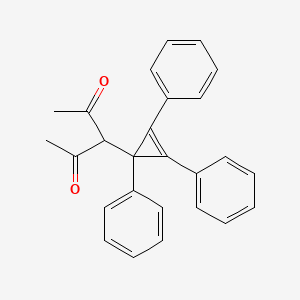
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
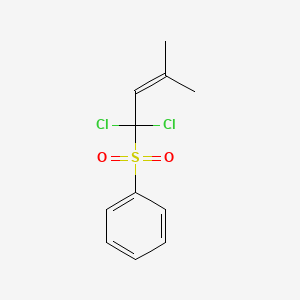
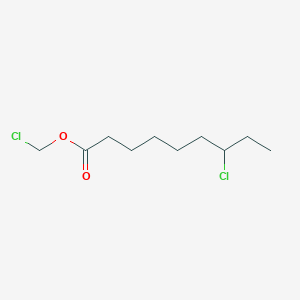
![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)
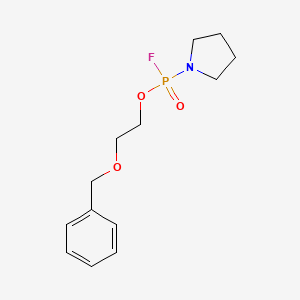
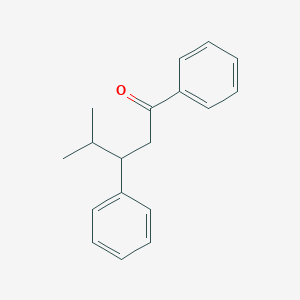
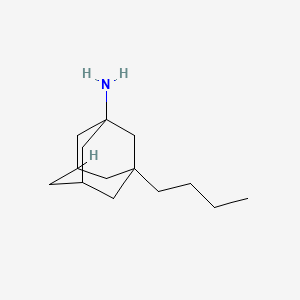
![1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14421974.png)
